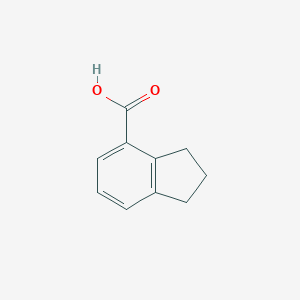

2,3-dihydro-1H-indene-4-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQQSHWSGOMJDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283281 | |

| Record name | 2,3-dihydro-1H-indene-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4044-54-6 | |

| Record name | 2,3-dihydro-1H-indene-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-dihydro-1H-indene-4-carboxylic acid: A Versatile Building Block in Chemical and Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-1H-indene-4-carboxylic acid, a molecule featuring a fused bicyclic system of a benzene ring and a cyclopentane ring with a carboxylic acid substituent, is a significant scaffold in organic synthesis and medicinal chemistry. Its rigid structure and the presence of a reactive carboxylic acid handle make it a valuable starting material for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, its spectroscopic profile, and its applications as a key intermediate in the development of new therapeutic agents and other functional materials. The indane framework is a recurring motif in a number of pharmaceuticals, and understanding the chemistry of this building block is crucial for the design and synthesis of novel bioactive compounds.[1]

Introduction: The Indane Scaffold in Chemistry and Medicine

The indane nucleus, consisting of a fused benzene and cyclopentane ring system, is a privileged structure in medicinal chemistry.[1] This structural motif is present in a variety of approved drugs, including the antiviral agent Indinavir, the non-steroidal anti-inflammatory drug (NSAID) Sulindac, and the Alzheimer's disease medication Donepezil.[1] The rigidity of the indane scaffold allows for a well-defined spatial arrangement of substituents, which is often crucial for specific interactions with biological targets. The diverse possibilities for substitution on both the aromatic and aliphatic rings provide a rich platform for structure-activity relationship (SAR) studies in drug discovery.[1]

This compound, in particular, serves as a versatile building block. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, opening up a wide array of synthetic possibilities. This allows for the incorporation of the indane moiety into larger, more complex molecular architectures with potential therapeutic applications.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is paramount for the handling and application of any chemical compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | [2] |

| Molecular Weight | 162.18 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 4044-54-6 | [2] |

| Canonical SMILES | C1CC2=C(C1)C(=CC=C2)C(=O)O | [2] |

| InChI Key | QJQQSHWSGOMJDZ-UHFFFAOYSA-N | [2] |

| Appearance | Crystalline solid (predicted) | |

| pKa (predicted) | 3.69 ± 0.20 | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, DMF, and dichloromethane (for the related 1-oxo derivative) | [3] |

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis could potentially start from a commercially available indane derivative which can be functionalized to introduce a nitrile group at the 4-position, followed by hydrolysis. A related synthesis of 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid from 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile via potassium hydroxide hydrolysis has been reported, suggesting the feasibility of this approach.

Below is a diagram illustrating a potential synthetic workflow.

Caption: Plausible synthetic routes to this compound.

Key Reactions and Reactivity

The reactivity of this compound is dominated by the carboxylic acid functionality and the aromatic ring.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid can undergo standard transformations, including esterification, amidation, reduction to the corresponding alcohol, and conversion to the acid chloride. These reactions are fundamental to its use as a synthetic building block.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions. The position of substitution will be directed by the existing alkyl and carboxylic acid groups.

-

Oxidation of the Aliphatic Ring: The benzylic positions of the cyclopentane ring are susceptible to oxidation under certain conditions.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of a compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic and aliphatic protons. A reported ¹H NMR spectrum is available.[4] The aromatic protons would appear as multiplets in the downfield region (typically 7-8 ppm). The aliphatic protons on the cyclopentane ring would appear as multiplets in the upfield region (typically 2-3.5 ppm). The carboxylic acid proton would appear as a broad singlet at a very downfield chemical shift (typically >10 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum would show signals for the carbonyl carbon of the carboxylic acid (typically 170-180 ppm), the aromatic carbons (typically 120-150 ppm), and the aliphatic carbons of the cyclopentane ring (typically 20-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which often overlaps with the C-H stretching bands.[5] A strong carbonyl (C=O) stretching absorption is expected between 1690 and 1760 cm⁻¹.[5] There will also be a C-O stretching band between 1210 and 1320 cm⁻¹.[5]

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (162.18). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).

Applications in Drug Discovery and Materials Science

The indane scaffold is a valuable component in the design of new therapeutic agents.[1] Derivatives of indane carboxylic acids have been investigated for a range of biological activities.

Anti-inflammatory Agents

Indan-1-carboxylic acids and related compounds have been explored for their anti-inflammatory properties.[6] The rigid indane framework can serve as a scaffold to position pharmacophoric groups in a manner that allows for effective interaction with biological targets involved in the inflammatory cascade.

Anticancer Agents

Substituted indane and indene derivatives have been identified as privileged structures for the development of anticancer therapeutics.[1] These compounds can be designed to target various oncologic pathways. For instance, certain dihydro-1H-indene derivatives have been synthesized and evaluated as tubulin polymerization inhibitors, demonstrating anti-angiogenic and antitumor potency.

Neuroprotective Agents

Aminoindanes, which can be synthesized from indane precursors, have shown promise as neuroprotective molecules.[1] The indane core can be a key element in the design of compounds aimed at treating neurodegenerative diseases.

Building Block for Functional Materials

Beyond pharmaceuticals, the rigid structure of this compound makes it a potential building block for the synthesis of novel organic materials with specific electronic or photophysical properties. The carboxylic acid group allows for its incorporation into polymers or supramolecular assemblies.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its rigid indane framework, combined with the reactive carboxylic acid handle, provides a robust platform for the synthesis of a wide range of complex molecules. Its importance is underscored by the prevalence of the indane scaffold in numerous approved pharmaceuticals. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is crucial for chemists and pharmaceutical scientists seeking to leverage this important molecule in their research and development endeavors. Further exploration of its applications in medicinal chemistry and materials science is likely to yield novel and impactful discoveries.

References

An In-depth Technical Guide to 2,3-dihydro-1H-indene-4-carboxylic acid: Properties, Synthesis, and Applications

Introduction

2,3-dihydro-1H-indene-4-carboxylic acid, also known as 4-indanecarboxylic acid, is a bicyclic organic compound featuring a benzene ring fused to a cyclopentane ring, with a carboxylic acid substituent at the 4-position. This rigid scaffold, the indane nucleus, is considered a "privileged" structure in medicinal chemistry. Its unique conformational constraints and lipophilic nature provide an excellent framework for the design of targeted therapeutic agents. The presence of the carboxylic acid group further enhances its utility, offering a key site for hydrogen bonding, salt formation, and various chemical modifications, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, spectroscopic signature, synthetic routes, chemical reactivity, and its burgeoning role as a core structural motif in modern drug discovery.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are foundational to its application in research and development. The data for this compound and its closely related keto-derivative are summarized below.

Data Summary

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Indanecarboxylic acid, Indane-4-carboxylic acid | [1] |

| CAS Number | 4044-54-6 | [1] |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.18 g/mol | [1] |

| Melting Point | 225-226 °C (for 1-oxo derivative) | [2] |

| pKa | 3.69 ± 0.20 (Predicted for 1-oxo derivative) | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, DMF, CH₂Cl₂ (for 1-oxo derivative) | [2] |

| XLogP3-AA | 2.3 | [1] |

Spectroscopic Profile Analysis

Spectroscopic analysis is critical for structure elucidation and purity assessment. While specific spectra for this exact compound are proprietary, its structure allows for a robust prediction of its spectral features.

-

¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to be highly characteristic. The acidic proton of the carboxylic acid (-COOH) would appear as a broad singlet far downfield, typically between 10-13 ppm. The aromatic region would show three protons. Due to the substitution pattern, they would likely present as a complex multiplet or as a doublet, a triplet, and another doublet between 7.0 and 8.0 ppm. The aliphatic protons on the cyclopentane ring would appear upfield. The two benzylic protons (-CH₂-Ar) at position 1 and the two protons at position 3 would likely appear as distinct triplets around 2.9-3.2 ppm. The single methylene group at position 2 (-CH₂-) would likely be a quintet around 2.0-2.2 ppm.

-

¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon spectrum would show 10 distinct signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-185 ppm.[3] The six aromatic carbons would appear in the 120-150 ppm range, with the carbon attached to the carboxylic acid (C4) and the two bridgehead carbons (C3a, C7a) being quaternary and thus having weaker signals. The three aliphatic carbons of the cyclopentane ring would be found upfield, typically in the 20-40 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer.[1] Superimposed on this will be the sharper C-H stretching peaks of the aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) portions. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch will be prominent around 1700-1725 cm⁻¹.[1]

-

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 162. A significant fragment would be the loss of the carboxylic acid group (M-45), resulting in a peak at m/z = 117, corresponding to the indanyl cation.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established organic chemistry transformations. A common and reliable method involves the catalytic hydrogenation of a suitable unsaturated precursor.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is based on analogous procedures for the reduction of indene derivatives.[4] The rationale for this approach is the high efficiency and selectivity of palladium-on-carbon catalysts for the reduction of carbon-carbon double bonds without affecting the aromatic ring or the carboxylic acid group under mild conditions.

Materials:

-

1H-Indene-4-carboxylic acid

-

10% Palladium on Carbon (Pd/C)

-

Ethanol, Reagent Grade

-

Water, Deionized

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad or Büchner funnel)

-

Rotary evaporator

Procedure:

-

Dissolution: In a suitable hydrogenation vessel, dissolve 1H-indene-4-carboxylic acid (1.0 eq) in a mixture of ethanol and water (e.g., 10:1 v/v).

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm, or perform at atmospheric pressure with a balloon) and stir the mixture vigorously at ambient temperature.

-

Monitoring: Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.

-

Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.

-

Concentration: Combine the filtrate and washes and remove the ethanol using a rotary evaporator.

-

Isolation: The addition of water to the concentrated aqueous residue will cause the product, this compound, to precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Purity can be assessed by NMR and melting point analysis.

Key Chemical Reactions

The molecule possesses two primary sites of reactivity: the carboxylic acid group and the aromatic ring. This dual reactivity makes it a versatile building block for creating diverse chemical libraries.

References

An In-Depth Technical Guide to Indan-4-Carboxylic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indan-4-carboxylic acid, a bicyclic carboxylic acid, represents a significant scaffold in medicinal chemistry and organic synthesis. Its rigid indan framework, coupled with the reactive carboxylic acid moiety, provides a unique three-dimensional structure that is amenable to a wide range of chemical modifications. This guide offers a comprehensive overview of indan-4-carboxylic acid, delving into its chemical structure, physicochemical properties, synthesis, spectroscopic characterization, and its emerging role in the development of novel therapeutic agents. As a Senior Application Scientist, this document is designed to provide not only foundational knowledge but also actionable insights for researchers engaged in drug discovery and development.

Chemical Structure and Physicochemical Properties

Indan-4-carboxylic acid, systematically named 2,3-dihydro-1H-indene-4-carboxylic acid, possesses a molecular formula of C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol [1]. The structure consists of a benzene ring fused to a cyclopentane ring, with a carboxylic acid group substituted at the 4-position of the indan nucleus.

dot graph Indan_4_Carboxylic_Acid_Structure { layout=neato; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "C7" [label="C"]; "C8" [label="C"]; "C9" [label="C"]; "C10" [label="C"]; "O1" [label="O"]; "O2" [label="OH"];

} Structure of Indan-4-Carboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | PubChem[1] |

| Molecular Weight | 162.18 g/mol | PubChem[1] |

| XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| CAS Number | 4044-54-6 | PubChem[1] |

The predicted lipophilicity (XLogP3 of 2.3) suggests that indan-4-carboxylic acid has moderate lipid solubility, a property that is often crucial for cell membrane permeability in drug candidates.

Synthesis of Indan-4-Carboxylic Acid

A definitive, detailed experimental protocol for the synthesis of indan-4-carboxylic acid is not widely published in readily accessible literature. However, related synthetic strategies for indan carboxylic acid derivatives provide a logical framework for its preparation. A plausible synthetic route could involve the following conceptual steps, starting from a suitable indane precursor.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Conceptual Synthetic Workflow for Indan-4-Carboxylic Acid

Conceptual Protocol:

-

Grignard Reagent Formation: 4-Bromoindane would be reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding Grignard reagent, 4-indanylmagnesium bromide. The initiation of this reaction is often the critical step and may require gentle heating or the addition of an iodine crystal.

-

Carboxylation: The freshly prepared Grignard reagent would then be added to a slurry of dry ice (solid carbon dioxide) in an anhydrous ether solvent at low temperature (typically -78 °C). The nucleophilic Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.

-

Acidic Workup: Upon completion of the carboxylation reaction, the reaction mixture would be quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). This protonates the carboxylate salt, yielding the desired indan-4-carboxylic acid.

-

Purification: The crude product would then be extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The organic extracts would be combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent removed under reduced pressure. Further purification could be achieved by recrystallization or column chromatography.

Justification for Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

-

Inert Atmosphere: The use of an inert atmosphere prevents the Grignard reagent from reacting with atmospheric oxygen.

-

Low-Temperature Carboxylation: The addition of the Grignard reagent to dry ice is performed at low temperature to control the exothermicity of the reaction and to minimize side reactions.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of indan-4-carboxylic acid is expected to show several characteristic absorption bands:

-

O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C-H Stretch (Aromatic): Medium to weak absorptions typically above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium to strong absorptions in the 3000-2850 cm⁻¹ region, corresponding to the C-H bonds of the cyclopentyl ring.

-

C=O Stretch: A strong, sharp absorption band between 1710 and 1680 cm⁻¹ for the carbonyl group of the carboxylic acid, conjugated with the aromatic ring.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A medium to strong absorption in the 1320-1210 cm⁻¹ region.

-

O-H Bend: A broad absorption around 920 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

The ¹H NMR spectrum would provide valuable information about the proton environment of the molecule.

-

-COOH Proton: A broad singlet, typically appearing far downfield between 10-13 ppm. This signal will disappear upon the addition of D₂O due to proton exchange.

-

Aromatic Protons: The three protons on the benzene ring would likely appear as multiplets in the aromatic region (7-8 ppm). The exact chemical shifts and coupling patterns would depend on the electronic effects of the carboxylic acid and the fused cyclopentyl ring.

-

Aliphatic Protons: The six protons of the cyclopentyl ring would appear as multiplets in the upfield region, likely between 2-4 ppm. The protons on the carbon adjacent to the benzene ring (benzylic protons) would be expected to be further downfield.

¹³C NMR:

The ¹³C NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule.

-

Carbonyl Carbon (-COOH): A signal in the downfield region, typically between 170-185 ppm[2].

-

Aromatic Carbons: Six signals in the aromatic region (120-150 ppm). The carbon attached to the carboxylic acid group would be expected to be deshielded.

-

Aliphatic Carbons: Three signals for the sp³ hybridized carbons of the cyclopentyl ring, appearing in the upfield region (20-40 ppm).

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 162. A prominent fragment would likely be the loss of the carboxylic acid group (M-45) at m/z = 117, corresponding to the indanyl cation. Other fragmentation patterns would involve the cleavage of the cyclopentyl ring. The availability of GC-MS data on PubChem suggests that this compound is amenable to this analytical technique[1].

Applications in Drug Development and Medicinal Chemistry

The indan scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. The rigid nature of the indan nucleus helps to lock the conformation of substituents, which can lead to improved binding affinity and selectivity for biological targets.

Indan carboxylic acid derivatives have been investigated for a range of biological activities, most notably as anti-inflammatory agents [3]. The structural similarity of some indan carboxylic acids to non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin suggests their potential to inhibit cyclooxygenase (COX) enzymes.

Furthermore, the carboxylic acid group of indan-4-carboxylic acid serves as a versatile handle for the synthesis of more complex molecules. It can be readily converted to a variety of functional groups, including esters, amides, and alcohols, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. Patents related to indene derivatives suggest their utility in treating pain and inflammation[4].

dot graph Applications { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} Role of Indan-4-Carboxylic Acid in Drug Discovery

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation[1].

Precautions for Safe Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, immediately flush the affected area with plenty of water. Seek medical attention if irritation persists.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

Indan-4-carboxylic acid is a valuable building block for organic synthesis and medicinal chemistry. Its rigid bicyclic structure and versatile carboxylic acid functionality make it an attractive scaffold for the design of novel bioactive molecules. While a comprehensive set of experimental data for this compound is not yet widely available, the information presented in this guide provides a solid foundation for its synthesis, characterization, and potential applications. Further research into the biological activities of indan-4-carboxylic acid and its derivatives is warranted and holds promise for the discovery of new therapeutic agents.

References

An In-depth Technical Guide to Key Isomers of C10H10O2 for Researchers and Drug Development Professionals

The molecular formula C10H10O2 represents a diverse group of isomeric compounds, each possessing unique physicochemical properties and biological activities that make them of significant interest to researchers, scientists, and professionals in drug development. This guide provides a comprehensive technical overview of three prominent isomers: Methyl Cinnamate, Safrole, and Coniferaldehyde. It delves into their synthesis, analytical characterization, and biological significance, offering insights into their potential applications in the pharmaceutical and biomedical fields.

Methyl Cinnamate: The Aromatic Ester

Methyl cinnamate is a naturally occurring ester found in a variety of plants, including basil and strawberries. It is widely recognized for its pleasant, fruity, and balsamic aroma, which has led to its extensive use in the flavor and fragrance industries.[1] Beyond its sensory properties, methyl cinnamate and its derivatives have garnered attention for their potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of methyl cinnamate is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 162.18 g/mol | --INVALID-LINK-- |

| Melting Point | 34-38 °C | --INVALID-LINK-- |

| Boiling Point | 261-262 °C | --INVALID-LINK-- |

| Solubility | Insoluble in water; soluble in ethanol, ether, and oils. | --INVALID-LINK-- |

| Appearance | White to light yellow crystalline solid or liquid. | --INVALID-LINK-- |

Synthesis of Methyl Cinnamate via Fischer Esterification

Methyl cinnamate is commonly synthesized through the Fischer esterification of cinnamic acid with methanol, using an acid catalyst such as sulfuric acid.

The Fischer esterification is a reversible, acid-catalyzed condensation reaction. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

Caption: Mechanism of Methyl Cinnamate Synthesis.

Materials:

-

trans-Cinnamic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve trans-cinnamic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent to obtain crude methyl cinnamate.

-

The product can be further purified by recrystallization or distillation.

Spectroscopic Analysis

The ¹H NMR spectrum of methyl cinnamate provides distinct signals that correspond to the different protons in the molecule.

-

~3.8 ppm (s, 3H): A singlet corresponding to the three protons of the methyl ester group (-OCH₃).

-

~6.4 ppm (d, 1H): A doublet for the vinylic proton alpha to the carbonyl group. The large coupling constant (J ≈ 16 Hz) indicates a trans configuration of the double bond.

-

~7.7 ppm (d, 1H): A doublet for the vinylic proton beta to the carbonyl group, coupled with the alpha proton.

-

~7.3-7.5 ppm (m, 5H): A multiplet representing the five protons of the aromatic ring.

The ¹³C NMR spectrum further confirms the structure of methyl cinnamate.

-

~51 ppm: Signal for the carbon of the methyl ester group (-OCH₃).

-

~118 ppm: Signal for the vinylic carbon alpha to the carbonyl group.

-

~145 ppm: Signal for the vinylic carbon beta to the carbonyl group.

-

~128-134 ppm: Signals for the carbons of the aromatic ring.

-

~167 ppm: Signal for the carbonyl carbon of the ester group.

The IR spectrum of methyl cinnamate displays characteristic absorption bands.

-

~3000 cm⁻¹: C-H stretching of the aromatic and vinylic protons.

-

~1720 cm⁻¹: A strong C=O stretching vibration of the ester carbonyl group.

-

~1640 cm⁻¹: C=C stretching of the vinylic double bond.

-

~1170 and 1280 cm⁻¹: C-O stretching of the ester group.

Applications in Drug Development

Methyl cinnamate and its derivatives have shown promise in various areas of drug development. Notably, certain analogs have been investigated as modulators of DNA methylation, an epigenetic mechanism implicated in cancer.[2] These compounds have demonstrated cytotoxic activity against hepatocellular carcinoma cells and the ability to inhibit global DNA methylation, suggesting their potential as epigenetic-based therapeutic agents.[2] Additionally, some cinnamate derivatives exhibit antimicrobial and antifungal activities.[3]

Safrole: The Controversial Phenylpropanoid

Safrole is a naturally occurring phenylpropanoid found in the essential oils of various plants, most notably sassafras. It has a characteristic sweet, candy-like aroma and was historically used as a food additive. However, its use in food is now banned in many countries due to its classification as a weak carcinogen.[4][5] Despite its toxicity concerns, safrole serves as a versatile precursor for the synthesis of various compounds with interesting biological activities and is a subject of ongoing research.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 162.18 g/mol | --INVALID-LINK-- |

| Melting Point | 11 °C | --INVALID-LINK-- |

| Boiling Point | 232-234 °C | --INVALID-LINK-- |

| Solubility | Insoluble in water; soluble in ethanol, ether, and chloroform. | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow oily liquid. | --INVALID-LINK-- |

Synthesis of Safrole from Catechol

A common synthetic route to safrole starts from catechol (1,2-dihydroxybenzene).

The synthesis involves a three-step process:

-

Methylenation of Catechol: Catechol is reacted with a methyleneating agent, such as dibromomethane, in the presence of a base to form 1,2-methylenedioxybenzene.

-

Bromination: The 1,2-methylenedioxybenzene is then selectively brominated at the 4-position.

-

Allylation: The resulting 4-bromo-1,2-methylenedioxybenzene is converted to a Grignard reagent and then reacted with allyl bromide to yield safrole.

Caption: Synthetic Pathway to Safrole.

Step 1: Synthesis of 1,2-Methylenedioxybenzene

-

To a solution of catechol in a suitable solvent (e.g., water or DMF), add a base such as sodium hydroxide.

-

Add dibromomethane and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if necessary.

-

Heat the mixture under reflux with vigorous stirring for several hours.

-

After cooling, extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer, dry it, and remove the solvent to obtain crude 1,2-methylenedioxybenzene, which can be purified by distillation.

Step 2: Synthesis of 4-Bromo-1,2-methylenedioxybenzene

-

Dissolve 1,2-methylenedioxybenzene in a suitable solvent (e.g., carbon tetrachloride or acetic acid).

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise while stirring.

-

The reaction is typically carried out at room temperature or with gentle heating.

-

After the reaction is complete, wash the mixture to remove any unreacted bromine and acid byproducts.

-

Dry the organic layer and remove the solvent to yield the brominated product.

Step 3: Synthesis of Safrole

-

Prepare a Grignard reagent by reacting 4-bromo-1,2-methylenedioxybenzene with magnesium turnings in anhydrous diethyl ether or THF.

-

To the freshly prepared Grignard reagent, add allyl bromide dropwise at a controlled temperature.

-

After the addition is complete, stir the reaction mixture for an additional period.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the extract, dry it, and remove the solvent.

-

Purify the resulting safrole by vacuum distillation.

Biological Activities and Toxicological Profile

Safrole exhibits a range of biological activities, including antioxidant, antidiabetic, antibacterial, antifungal, and anticancer properties.[6][7] Its antioxidant activity is attributed to its ability to scavenge free radicals.[8] The antidiabetic potential has been linked to the inhibition of α-amylase.[8] Furthermore, safrole has demonstrated cytotoxic effects against various cancer cell lines.[8]

However, the metabolism of safrole is a critical determinant of its toxicity. In vivo, safrole is metabolized by cytochrome P450 enzymes to form reactive intermediates, such as 1'-hydroxysafrole, which can bind to DNA and proteins, leading to genotoxicity and carcinogenicity.[4][9] This has led to its classification as "reasonably anticipated to be a human carcinogen".[5]

Applications in Drug Development

Despite its toxicity, the safrole scaffold is a valuable starting point for the synthesis of new bioactive molecules. Researchers have synthesized numerous safrole derivatives with modified structures to enhance their therapeutic properties while reducing their toxicity.[10][11] These derivatives have shown promising results as antiproliferative agents against breast cancer cells.[10][11] The 1,3-benzodioxole moiety of safrole is considered a "biophoric" group and is present in several approved drugs, highlighting the potential of this structural motif in medicinal chemistry.[12]

Coniferaldehyde: The Bioactive Aldehyde

Coniferaldehyde, also known as 4-hydroxy-3-methoxycinnamaldehyde, is a phenolic aldehyde that is a key intermediate in the biosynthesis of lignin in plants. It possesses a range of interesting biological activities, particularly antioxidant and anti-inflammatory properties, which make it a promising candidate for drug development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 178.18 g/mol | --INVALID-LINK-- |

| Melting Point | 82-85 °C | --INVALID-LINK-- |

| Boiling Point | 175 °C at 5 mmHg | --INVALID-LINK-- |

| Solubility | Soluble in ethanol, DMSO, and DMF. | --INVALID-LINK-- |

| Appearance | Yellow to orange crystalline powder. | --INVALID-LINK-- |

Synthesis of Coniferaldehyde

Coniferaldehyde can be synthesized from readily available starting materials like eugenol or vanillin.

A common route involves the oxidation of eugenol. The phenolic hydroxyl group is first protected, for example, as a methoxymethyl (MOM) ether. The protected eugenol is then oxidized using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the corresponding aldehyde. Finally, the protecting group is removed under acidic conditions to give coniferaldehyde.

Another approach involves the aldol condensation of vanillin with acetaldehyde. This reaction is typically carried out under basic conditions.

Step 1: Protection of Eugenol

-

Dissolve eugenol in an anhydrous solvent like dichloromethane.

-

Add a base such as diisopropylethylamine.

-

Cool the mixture in an ice bath and add methoxymethyl chloride (MOM-Cl) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with water and brine, then dry the organic layer and remove the solvent.

Step 2: Oxidation to the Aldehyde

-

Dissolve the protected eugenol in a suitable solvent like dioxane.

-

Add DDQ and heat the mixture.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography.

Step 3: Deprotection

-

Dissolve the protected aldehyde in a mixture of THF and hydrochloric acid.

-

Stir the solution at room temperature.

-

After the reaction is complete, neutralize the acid and extract the product with an organic solvent.

-

Wash, dry, and evaporate the solvent to obtain coniferaldehyde.

Biological Activities and Signaling Pathways

Coniferaldehyde has demonstrated significant antioxidant and anti-inflammatory effects. Its mechanism of action involves the modulation of key cellular signaling pathways.

Coniferaldehyde is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13][14] Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). By activating this pathway, coniferaldehyde enhances the cellular defense against oxidative stress.

Inflammation is often driven by the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Coniferaldehyde has been shown to inhibit the activation of these pathways, thereby reducing the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[15]

Caption: Coniferaldehyde's Modulation of Cellular Signaling.

Applications in Drug Development

The potent antioxidant and anti-inflammatory properties of coniferaldehyde make it an attractive candidate for the development of therapeutics for a variety of diseases. It has shown promise in preclinical models of neuroinflammatory disorders, such as Alzheimer's disease, where it can reduce neuroinflammation and oxidative stress.[15][16] Its ability to activate the Nrf2 pathway is particularly relevant for diseases with an underlying oxidative stress component. Furthermore, coniferaldehyde has been investigated for its potential as an antimicrobial agent.[17]

Conclusion

The isomers of C10H10O2, exemplified by Methyl Cinnamate, Safrole, and Coniferaldehyde, represent a rich source of chemical diversity with significant potential for drug discovery and development. While methyl cinnamate and its derivatives offer opportunities in epigenetic modulation and antimicrobial therapy, the safrole scaffold, despite its inherent toxicity, provides a valuable template for the design of novel bioactive compounds. Coniferaldehyde stands out as a promising natural product with potent antioxidant and anti-inflammatory activities, with potential applications in a range of inflammatory and neurodegenerative diseases. Further research into the synthesis, biological mechanisms, and structure-activity relationships of these and other C10H10O2 isomers will undoubtedly continue to fuel innovation in the pharmaceutical sciences.

References

- 1. Synthesis of Safrole - [www.rhodium.ws] [erowid.org]

- 2. Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safrole - Wikipedia [en.wikipedia.org]

- 5. Coniferaldehyde inhibits LPS-induced apoptosis through the PKC α/β II/Nrf-2/HO-1 dependent pathway in RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New catechol derivatives of safrole and their antiproliferative activity towards breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]

- 13. medchemexpress.com [medchemexpress.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. Anti-inflammatory and antioxidant mechanisms of coniferaldehyde in lipopolysaccharide-induced neuroinflammation: Involvement of AMPK/Nrf2 and TAK1/MAPK/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Coniferaldehyde attenuates Alzheimer's pathology via activation of Nrf2 and its targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of coniferaldehyde as an inhibitor of caseinolytic protease to combat Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 2,3-Dihydro-1H-indene-4-carboxylic Acid Derivatives: A Technical Guide

Introduction: A Scaffold of Versatile Biological Activity

The 2,3-dihydro-1H-indene, or indane, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic framework provides a valuable platform for the spatial orientation of functional groups, enabling precise interactions with various biological targets. This technical guide delves into the burgeoning field of 2,3-dihydro-1H-indene-4-carboxylic acid derivatives, a subclass that has demonstrated significant promise in the realms of oncology and inflammatory diseases. As researchers and drug development professionals, understanding the synthesis, mechanism of action, and structure-activity relationships (SAR) of these derivatives is paramount to unlocking their full therapeutic potential. This document serves as an in-depth resource, consolidating current knowledge and providing practical insights into the experimental evaluation of this promising class of molecules.

Anticancer Activity: Targeting the Cytoskeleton through Tubulin Polymerization Inhibition

A significant body of research has highlighted the potential of 2,3-dihydro-1H-indene derivatives as potent anticancer agents. A key mechanism of action for many of these compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization, a validated and highly attractive target for cancer therapy.

Mechanism of Action: Disrupting Mitosis and Angiogenesis

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, playing a crucial role in various cellular processes, including the formation of the mitotic spindle during cell division.[1] Compounds that interfere with tubulin polymerization can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. Furthermore, by disrupting the cytoskeleton of endothelial cells, these agents can inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[2]

Certain 2,3-dihydro-1H-indene derivatives have been shown to bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin into microtubules.[3] This mode of action is shared with other successful anticancer agents like combretastatin A-4.

Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

Caption: Inhibition of tubulin polymerization by 2,3-dihydro-1H-indene derivatives.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of lead compounds. For 2,3-dihydro-1H-indene-based tubulin inhibitors, several key structural features have been identified:

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the indene core significantly influence activity. Electron-donating groups, such as methoxy groups, at specific positions can enhance binding to the colchicine site.

-

The Carboxylic Acid Moiety and its Derivatives: The carboxylic acid at the 4-position can be derivatized to amides or esters. This modification can impact the compound's physicochemical properties, such as cell permeability and metabolic stability, thereby modulating its overall anticancer activity.

-

Stereochemistry: The stereochemistry of substituents on the five-membered ring of the indene core can be critical for activity, as it dictates the three-dimensional orientation of the molecule within the binding pocket of tubulin.

Quantitative Data: In Vitro Antiproliferative Activity

The anticancer potential of novel compounds is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 12d | K562 (Leukemia) | 0.028 | [3] |

| A549 (Lung) | 0.045 | [3] | |

| HCT116 (Colon) | 0.087 | [3] | |

| MCF-7 (Breast) | 0.033 | [3] |

Note: Compound 12d is a 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivative, highlighting the potential of this scaffold.

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the effect of test compounds on tubulin polymerization.

Materials:

-

Purified bovine tubulin (>99%)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2)

-

GTP solution

-

Fluorescent reporter dye (e.g., DAPI)

-

Test compounds and controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor)

-

96-well microplate, black, clear bottom

-

Temperature-controlled microplate reader with fluorescence detection

Procedure:

-

Preparation of Reagents:

-

Reconstitute tubulin in G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice.

-

Prepare a stock solution of GTP in G-PEM buffer.

-

Prepare serial dilutions of test compounds and controls in G-PEM buffer.

-

-

Assay Setup:

-

In a pre-warmed 96-well plate at 37°C, add the test compounds at various concentrations.

-

Prepare a tubulin reaction mix on ice containing tubulin, GTP, and the fluorescent reporter.

-

-

Initiation and Measurement:

-

To initiate polymerization, add the tubulin reaction mix to each well.

-

Immediately place the plate in the microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for at least one hour.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Determine the rate of polymerization (Vmax) and the maximum polymer mass.

-

Calculate the IC50 value for inhibitory compounds by plotting the Vmax or maximum polymer mass against the logarithm of the compound concentration.[1][4]

-

Experimental Workflow: Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization inhibition assay.

Anti-inflammatory Activity: A Link to Cyclooxygenase Inhibition

The structural similarity of this compound to several non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential role in modulating inflammatory pathways. Indeed, 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is a known key intermediate in the synthesis of indomethacin, a potent NSAID.[5]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[6] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.

Derivatives of this compound are hypothesized to act as competitive inhibitors of the COX enzymes, with the carboxylic acid moiety mimicking the binding of arachidonic acid to the active site.

Signaling Pathway: Cyclooxygenase Inhibition

Caption: Inhibition of the cyclooxygenase pathway by 2,3-dihydro-1H-indene derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds in acute inflammation.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% in sterile saline)

-

Test compounds and a reference NSAID (e.g., indomethacin)

-

Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize animals for at least one week before the experiment.

-

Divide animals into groups (e.g., control, reference drug, and different doses of test compounds).

-

-

Compound Administration:

-

Administer the test compounds and the reference drug orally or intraperitoneally, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.

-

-

Induction of Edema:

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[7]

-

-

Measurement of Paw Edema:

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[7]

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group compared to the control group at each time point.

-

The formula for calculating the percentage of inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[8]

-

Synthesis of this compound Derivatives

The synthesis of the core this compound scaffold and its subsequent derivatization into amides and esters are critical steps in the exploration of their biological activities.

Synthesis of the Core Scaffold

A common synthetic route to this compound starts from 1-indanone.

Step-by-step Methodology:

-

Oxidation of 1-Indanone: 1-indanone can be oxidized to 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid using a suitable oxidizing agent, such as hydrogen peroxide in an acidic medium.[6]

-

Reduction of the Ketone: The ketone group at the 1-position can be reduced to a methylene group through methods like Clemmensen or Wolff-Kishner reduction, yielding this compound.

Derivatization to Amides and Esters

The carboxylic acid moiety provides a convenient handle for further chemical modifications.

-

Amide Synthesis: The carboxylic acid can be converted to the corresponding amide by first activating it, for example, by forming an acid chloride with thionyl chloride (SOCl2), followed by reaction with a desired amine.

-

Ester Synthesis: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by converting the carboxylic acid to an acid chloride followed by reaction with an alcohol.

Logical Relationship: Synthesis Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In-vitro and in-vivo assessment of the anti-diabetic, analgesic, and anti-inflammatory potenstials of metal-based carboxylates derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Oxo-2,3-Dihydro-1H-Indene-4-Carbothioamide synthesis - chemicalbook [chemicalbook.com]

The Emerging Therapeutic Potential of Indane Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Abstract

The indane scaffold, a bicyclic aromatic system, has long been recognized as a privileged structure in medicinal chemistry, forming the core of several approved drugs.[1][2] Within this structural class, indane carboxylic acids are emerging as a versatile and promising group of compounds with a wide spectrum of therapeutic applications. This technical guide provides an in-depth analysis of the current understanding of indane carboxylic acids, focusing on their potential as anti-inflammatory, anti-cancer, and metabolic disease-modulating agents. We will delve into the mechanistic underpinnings of their biological activities, provide detailed experimental protocols for their synthesis and evaluation, and present a forward-looking perspective on their future in drug development.

Introduction: The Indane Carboxylic Acid Scaffold

Indane carboxylic acids are characterized by a fused ring system composed of a benzene ring and a cyclopentane ring, with a carboxylic acid group appended to the indane core.[3] This rigid, yet tunable, scaffold provides a unique three-dimensional arrangement that allows for precise interactions with various biological targets. The position of the carboxylic acid group and the substitution pattern on both the aromatic and aliphatic rings can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.[4] The inherent properties of the carboxylic acid moiety, such as its ability to form hydrogen bonds and its potential for bioisosteric replacement, further enhance the drug-like characteristics of these molecules.[5][6]

Therapeutic Applications and Mechanisms of Action

Anti-Inflammatory Properties: Beyond Traditional NSAIDs

Chronic inflammation is a key pathological feature of numerous diseases, and the development of novel anti-inflammatory agents remains a high priority. Indane carboxylic acids have demonstrated significant anti-inflammatory activity in preclinical models, suggesting their potential as a new class of anti-inflammatory drugs.[7][8]

Mechanism of Action: The anti-inflammatory effects of indane carboxylic acids are believed to be multifactorial, potentially involving the modulation of key inflammatory pathways.

-

Cyclooxygenase (COX) Inhibition: Some indane carboxylic acid derivatives may exert their effects through the inhibition of COX enzymes, which are central to the production of pro-inflammatory prostaglandins.[9][10] The development of selective COX-2 inhibitors is a key strategy to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[11][12][13] Further investigation is warranted to determine the COX-1/COX-2 selectivity profile of various indane carboxylic acid derivatives.

-

NF-κB Pathway Inhibition: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[14][15] Inhibition of the NF-κB signaling pathway is a promising therapeutic strategy for a range of inflammatory conditions.[16][17] Some evidence suggests that indane derivatives may modulate NF-κB activity, thereby suppressing the inflammatory cascade.[18]

Experimental Workflow: Evaluation of Anti-Inflammatory Activity

Caption: Workflow for the evaluation of anti-inflammatory properties of indane carboxylic acids.

Anti-Cancer Potential: A Multi-pronged Approach

The indane scaffold is present in several natural products with cytotoxic activity, and synthetic indane derivatives have shown promise as anti-cancer agents.[7][11] The link between chronic inflammation and cancer further supports the investigation of anti-inflammatory indane carboxylic acids for their potential in oncology.[7]

Mechanism of Action: The anti-cancer activity of indane carboxylic acids may involve several mechanisms:

-

Induction of Apoptosis: Many chemotherapeutic agents exert their effects by inducing programmed cell death, or apoptosis, in cancer cells. Some indane derivatives have been shown to induce apoptosis, potentially through the modulation of key apoptotic proteins.[9]

-

Cell Cycle Arrest: Uncontrolled cell proliferation is a hallmark of cancer. Compounds that can arrest the cell cycle at specific checkpoints can prevent cancer cells from dividing.

-

Anti-proliferative Effects: Indane derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines in vitro.[7]

Experimental Workflow: Evaluation of Anti-Cancer Activity

Caption: Workflow for assessing the anti-cancer potential of indane carboxylic acids.

Metabolic Diseases: Targeting PPARs

Metabolic disorders such as type 2 diabetes, dyslipidemia, and atherosclerosis represent a growing global health crisis.[13][19][20] Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a crucial role in regulating glucose and lipid metabolism, making them attractive drug targets.[3][21][22]

Mechanism of Action: Indanylacetic acid derivatives have been identified as potent pan-agonists of all three PPAR subtypes (α, γ, and δ).[4][23][24]

-

PPARα Activation: Primarily expressed in the liver, PPARα activation leads to increased fatty acid oxidation and a reduction in circulating triglycerides.[14][25]

-

PPARγ Activation: PPARγ is highly expressed in adipose tissue and its activation improves insulin sensitivity and glucose uptake.[3][21]

-

PPARδ Activation: PPARδ is ubiquitously expressed and is involved in fatty acid oxidation and improving lipid profiles.

The ability of indanylacetic acids to activate all three PPAR subtypes suggests they may offer a comprehensive approach to treating the multifaceted nature of metabolic syndrome.

Signaling Pathway: PPAR Activation

Caption: Simplified signaling pathway of PPAR activation by indane carboxylic acids.

Experimental Protocols

Synthesis of Enantiopure Indane-1-Carboxylic Acid

The synthesis of enantiomerically pure indane carboxylic acids is crucial for understanding their structure-activity relationships, as different enantiomers can exhibit distinct biological activities.[14][26]

Protocol: Synthesis and Resolution of (±)-Indane-1-Carboxylic Acid

-

Synthesis of (±)-Indane-1-Carboxylic Acid:

-

Start with the appropriate indanone precursor.

-

Perform a reaction to introduce the carboxylic acid moiety. A common method involves the use of a Reformatsky reaction or a Grignard reaction with carbon dioxide.

-

Purify the racemic indane-1-carboxylic acid by column chromatography or recrystallization.[27]

-

-

Chiral Resolution:

-

React the racemic acid with a chiral resolving agent, such as a chiral amine (e.g., (R)-(+)-α-methylbenzylamine), to form diastereomeric salts.

-

Separate the diastereomers by fractional crystallization, taking advantage of their different solubilities.

-

Liberate the enantiomerically pure indane-1-carboxylic acid from the separated diastereomeric salt by acidification.

-

Determine the enantiomeric excess (ee) of the final product using chiral HPLC or NMR spectroscopy with a chiral shift reagent.[28][29][30]

-

In Vitro Assay: PPARγ Luciferase Reporter Assay

This assay is used to determine if a compound can activate the PPARγ receptor.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in appropriate media.

-

Co-transfect the cells with a PPARγ expression vector and a luciferase reporter vector containing a PPAR response element (PPRE) upstream of the luciferase gene. A control vector (e.g., expressing Renilla luciferase) should also be co-transfected for normalization.[31]

-

-

Compound Treatment:

-

Luciferase Assay:

-

After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate substrates.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the fold activation relative to the vehicle control.

-

Plot the fold activation against the compound concentration and determine the EC50 value.

-

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard and reproducible model for evaluating acute inflammation.[1][4][23][31]

Protocol:

-

Animal Acclimatization:

-

Acclimatize male Wistar rats for at least one week before the experiment.

-

-

Compound Administration:

-

Administer the test indane carboxylic acid derivative orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).[2]

-

-

Induction of Edema:

-

One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[23]

-

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[2]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

-

Determine the dose-response relationship and the ED50 value.

-

Data Summary and Future Perspectives

The following table summarizes the potential therapeutic applications of indane carboxylic acids and the relevant assays for their evaluation.

| Therapeutic Area | Molecular Target(s) | Key In Vitro Assays | Key In Vivo Models |

| Inflammation | COX-1/COX-2, NF-κB | COX Inhibition Assay, NF-κB Reporter Assay | Carrageenan-Induced Paw Edema |

| Cancer | Apoptotic pathways, Cell cycle regulators | MTT Assay, Apoptosis Assays, Cell Cycle Analysis | Xenograft Models |

| Metabolic Diseases | PPARα, PPARγ, PPARδ | PPAR Luciferase Reporter Assay, Adipocyte Differentiation Assay | Diabetic (db/db) mice, High-Fat Diet-Induced Obese mice[6][33] |

Future Directions:

The field of indane carboxylic acids in drug discovery is ripe with opportunities. Future research should focus on:

-

Structure-Activity Relationship (SAR) and Structure-Based Drug Design: Elucidating the crystal structures of indane carboxylic acids bound to their respective targets, particularly PPARs, will enable rational drug design to improve potency and selectivity.[3][15][17][34][35]

-

Exploring Novel Therapeutic Areas: The diverse biological activities of indane carboxylic acids suggest their potential in other therapeutic areas, such as neurodegenerative diseases and cardiovascular disorders.[11]

-

Optimizing Pharmacokinetic Properties: Further medicinal chemistry efforts are needed to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure their suitability for clinical development.

Conclusion

Indane carboxylic acids represent a highly promising class of molecules with significant therapeutic potential across multiple disease areas. Their versatile scaffold allows for fine-tuning of their biological activity, and their demonstrated efficacy in preclinical models of inflammation, cancer, and metabolic diseases makes them attractive candidates for further drug development. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to explore and advance this exciting area of medicinal chemistry.

References

- 1. inotiv.com [inotiv.com]

- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Animal models for induction of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arrow.tudublin.ie [arrow.tudublin.ie]

- 8. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of NF-κB transcriptional activity and identification of NF-κB cis-regulatory elements using luciferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus [mdpi.com]

- 12. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Use of dicarboxylic acids in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure of the intact PPAR-γ–RXR-α nuclear receptor complex on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review | Semantic Scholar [semanticscholar.org]

- 17. Asymmetry in the PPARgamma/RXRalpha crystal structure reveals the molecular basis of heterodimerization among nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Omega-3 carboxylic acids monotherapy and combination with statins in the management of dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Assessment of omega‐3 carboxylic acids in statin‐treated patients with high levels of triglycerides and low levels of high‐density lipoprotein cholesterol: Rationale and design of the STRENGTH trial - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Advances in the treatment of atherosclerosis with ligand‐modified nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 24. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. WO1997012611A1 - Treatment of atherosclerosis - Google Patents [patents.google.com]

- 26. Anti-Breast Cancer Properties and In Vivo Safety Profile of a Bis-Carbazole Derivative [mdpi.com]

- 27. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. A Luciferase Functional Quantitative Assay for Measuring NF-ĸB Promoter Transactivation Mediated by HTLV-1 and HTLV-2 Tax Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. par.nsf.gov [par.nsf.gov]

- 31. researchgate.net [researchgate.net]

- 32. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]

- 34. Structural insight into PPARgamma ligands binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. rcsb.org [rcsb.org]

An In-Depth Technical Guide to 2,3-dihydro-1H-indene-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dihydro-1H-indene-4-carboxylic acid, a bicyclic carboxylic acid, has emerged as a valuable scaffold and key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its rigid, yet versatile, structure provides a unique three-dimensional framework that is amenable to a variety of chemical modifications. This guide offers a comprehensive overview of the synthesis, chemical properties, and, most notably, the significant applications of this compound in the field of drug discovery, with a particular focus on its role in the development of novel cancer therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | --INVALID-LINK-- |

| Molecular Weight | 162.18 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 4044-54-6 | --INVALID-LINK-- |

| Appearance | Crystalline solid (for related compounds) | --INVALID-LINK-- |

| Solubility | Insoluble in water at normal temperature; soluble in organic solvents like ethanol, DMF, and dichloromethane (for related compounds) | --INVALID-LINK-- |

Synthesis of this compound

Hypothetical Synthetic Pathway 1: Reduction of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid

A common precursor, 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid, is utilized as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Its synthesis typically involves the oxidation of 1-indanone. The subsequent reduction of the ketone functionality would yield the target molecule.

Caption: Hypothetical synthesis via reduction of a keto-acid precursor.

Experimental Protocol (Conceptual):

-

Oxidation of 1-Indanone: 1-indanone is subjected to oxidation under acidic conditions using an oxidizing agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to yield 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid.

-